25B-NBOMe 25B-NBOMe 2-(4-bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine is a DEA Schedule I controlled substance. Substances in the DEA Schedule I have no currently accepted medical use in the United States, a lack of accepted safety for use under medical supervision, and a high potential for abuse.
Brand Name: Vulcanchem
CAS No.: 1026511-90-9
VCID: VC0515829
InChI: InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3
SMILES: COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC
Molecular Formula: C18H22BrNO3
Molecular Weight: 380.3 g/mol

25B-NBOMe

CAS No.: 1026511-90-9

Cat. No.: VC0515829

Molecular Formula: C18H22BrNO3

Molecular Weight: 380.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

25B-NBOMe - 1026511-90-9

Specification

CAS No. 1026511-90-9
Molecular Formula C18H22BrNO3
Molecular Weight 380.3 g/mol
IUPAC Name 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
Standard InChI InChI=1S/C18H22BrNO3/c1-21-16-7-5-4-6-14(16)12-20-9-8-13-10-18(23-3)15(19)11-17(13)22-2/h4-7,10-11,20H,8-9,12H2,1-3H3
Standard InChI Key SUXGNJVVBGJEFB-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC
Canonical SMILES COC1=CC=CC=C1CNCCC2=CC(=C(C=C2OC)Br)OC
Appearance Solid powder

Introduction

Chemical and Pharmacological Profile of 25B-NBOMe

Structural Characteristics and Synthesis

25B-NBOMe (IUPAC name: 2-(4-bromo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) features a phenethylamine backbone substituted with bromine at the 4-position, methoxy groups at 2- and 5-positions, and an N-(2-methoxybenzyl) moiety . This structural modification enhances 5-HT2A_{2A} affinity 1000-fold compared to its parent compound 2C-B . The synthetic route involves bromination of 2,5-dimethoxyphenethylamine precursors followed by N-benzylation, yielding a crystalline hydrochloride salt .

Table 1: Physicochemical Properties of 25B-NBOMe

PropertyValueSource
Molecular FormulaC18H22BrNO3\text{C}_{18}\text{H}_{22}\text{BrNO}_3
Molar Mass380.282 g/mol
5-HT2A_{2A} Ki_i0.5 nM (human)
logP3.2 (predicted)

Receptor Binding and Selectivity

25B-NBOMe exhibits nanomolar affinity for 5-HT2A_{2A} (Ki_i = 0.5 nM), 5-HT2B_{2B} (10 nM), and 5-HT2C_{2C} (6.2 nM) receptors, with >200-fold selectivity over 5-HT1A_{1A}, dopamine D2_2, and adrenergic receptors . Functional assays confirm full agonism at 5-HT2A_{2A} (EC50_{50} = 2.1 nM) and partial agonism at rat TAAR1 (EC50_{50} = 1.4 μM), though human TAAR1 remains unaffected . This receptor profile underlies its psychedelic effects and distinguishes it from classical hallucinogens like LSD .

Neuropharmacological Effects and Behavioral Pharmacology

Acute Neurotransmitter Modulation

In vivo microdialysis studies demonstrate 25B-NBOMe’s dose-dependent effects on neurotransmitter systems:

  • Glutamate: 0.3 mg/kg (s.c.) increases frontal cortex levels by 180% via 5-HT2A_{2A}-mediated disinhibition of pyramidal neurons .

  • Dopamine: Nucleus accumbens dopamine rises by 120% at 0.1 mg/kg, mimicking psychostimulant effects .

  • Serotonin: Cortical serotonin peaks at 250% baseline within 30 minutes, contributing to serotonin syndrome risk .

Higher doses (>1 mg/kg) paradoxically suppress neurotransmitter release due to 5-HT2C_{2C} receptor activation, creating an inverted U-shaped response curve .

Toxicological and Clinical Findings

Neurotoxicity and DNA Damage

Subchronic 25B-NBOMe administration (0.3 mg/kg/day × 7 days) in rats causes:

  • DNA Damage: 2.8-fold increase in frontal cortex DNA strand breaks (Comet assay) .

  • Gliopathy: 40% reduction in GFAP+^+ astrocytes and Iba1+^+ microglia in medial prefrontal cortex .

  • Oxidative Stress: 3.5-fold elevation in 8-OHdG, persisting 14 days post-treatment .

Notably, apoptosis markers (caspase-3, TUNEL) remain unchanged, suggesting non-apoptotic cell death pathways .

Human Intoxication Case Series

A cluster of 12 emergency department presentations linked to 25B-NBOMe exposure revealed:

Table 2: Clinical Manifestations of 25B-NBOMe Toxicity

SymptomIncidence (%)Median Onset
Tachycardia (>120 bpm)9230 min
Hypertension (SBP >160)8345 min
Seizures3390 min
Rhabdomyolysis256 hr
Death812 hr

Plasma concentrations ranged from 0.8–4.2 ng/mL, with urinary excretion half-life of 5.3 hours . Management required benzodiazepines (100%), mechanical ventilation (25%), and hemodialysis (17%) .

Analytical Detection and Forensic Challenges

HPLC-MS/MS Quantification

A validated method for 25B-NBOMe detection employs:

  • Column: C18, 2.1 × 100 mm, 3.5 μm

  • Mobile Phase: 0.1% formic acid in water/acetonitrile gradient

  • Transitions: m/z 380 → 121 (CE = 27 eV), 380 → 91 (CE = 65 eV)

Calibration curves show linearity (r2^2 > 0.999) from 1–100 ng/mL, with LOD = 0.3 ng/mL in plasma .

Illicit Product Variability

Analysis of 25B-NBOMe blotter papers revealed:

  • Dose Discrepancies: Advertised 500 μg doses contained 300–1500 μg (60–300% variance) .

  • Adulterants: 2–8% contamination with 25C-NBOMe, 25H-NBOMe, and 25I-NBOMe .

  • Stability: 25B-NBOMe degrades 15% after 30 days at 25°C, forming N-dealkylated metabolites .

Regulatory Status and Public Health Implications

25B-NBOMe is classified as Schedule I in the U.S. under the Controlled Substances Act, alongside 25I- and 25C-NBOMe . Despite controls, its low production cost (<$10/g) and high potency (ED50_{50} = 0.5 mg) sustain illicit markets . Harm reduction strategies must address variable dosing and co-occurring substances in street products.

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